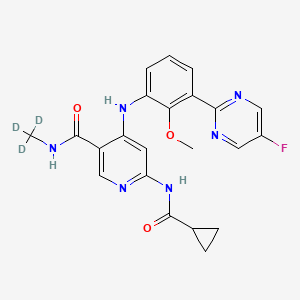

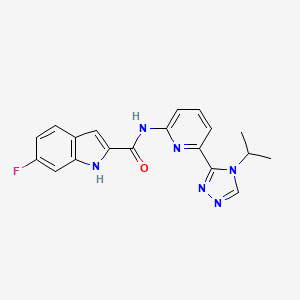

BMS-986202

説明

BMS-986202 is a potent, selective, and orally active inhibitor of Tyrosine Kinase 2 (Tyk2). It is developed by Bristol-Myers Squibb and is designed to bind to the JH2 regulatory domain of Tyk2. This compound has shown promise in preclinical studies for treating autoimmune conditions such as psoriasis .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of BMS-986202 involves several steps of chemical reactions, starting from a pyridazine carboxamide-derived Tyk2 JH2 ligand.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The compound is synthesized using a combination of organic solvents and reagents, followed by purification steps such as crystallization and chromatography .

化学反応の分析

Types of Reactions: BMS-986202 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Substitution reactions are used to introduce different substituents to the core structure

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents and nucleophiles are commonly employed

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further pharmacological studies .

科学的研究の応用

BMS-986202 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the Tyk2 signaling pathway and its role in various cellular processes.

Biology: Investigated for its effects on immune cell signaling and cytokine production.

Medicine: Explored as a potential therapeutic agent for autoimmune diseases such as psoriasis, inflammatory bowel disease, and lupus

Industry: Utilized in the development of new therapeutic agents targeting the Tyk2 pathway

作用機序

BMS-986202は、Tyk2酵素を選択的に阻害することでその効果を発揮します。Tyk2のJH2調節ドメインに結合して、JH1触媒ドメインの活性化を阻害します。この阻害は、免疫応答の調節に関与するヤヌスキナーゼ(Jak)/シグナル伝達および転写活性化因子(STAT)シグナル伝達経路を混乱させます。 この経路を阻害することにより、this compoundは炎症性サイトカインの産生を減らし、自己免疫疾患の症状を軽減します .

類似の化合物:

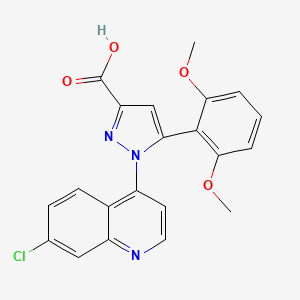

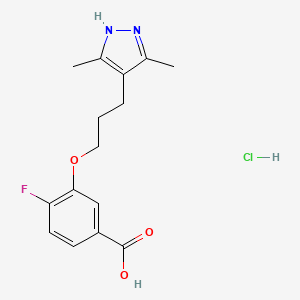

BMS-986165: ブリストル・マイヤーズスクイブが開発したもう1つのTyk2阻害剤であり、現在、乾癬に対する後期臨床試験段階にあります.

デウクラバシチニブ: JH2ドメインも標的とする初めてのTyk2阻害剤であり、自己免疫疾患の治療に有望な結果を示しています.

This compoundの独自性: this compoundは、Tyk2 JH2ドメインに対する高い選択性と、経口バイオアベイラビリティと安定性が高いという好ましい薬物動態的特性を持つため、独自です。 これらの特性は、さまざまな自己免疫疾患の治療のための有望な候補となっています .

類似化合物との比較

BMS-986165: Another Tyk2 inhibitor developed by Bristol-Myers Squibb, currently in late-stage clinical development for psoriasis.

Deucravacitinib: A first-in-class Tyk2 inhibitor that also targets the JH2 domain, showing promise in treating autoimmune diseases.

Uniqueness of BMS-986202: this compound is unique due to its high selectivity for the Tyk2 JH2 domain and its favorable pharmacokinetic properties, including high oral bioavailability and stability. These characteristics make it a promising candidate for the treatment of various autoimmune diseases .

特性

IUPAC Name |

6-(cyclopropanecarbonylamino)-4-[3-(5-fluoropyrimidin-2-yl)-2-methoxyanilino]-N-(trideuteriomethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN6O3/c1-24-22(31)15-11-25-18(29-21(30)12-6-7-12)8-17(15)28-16-5-3-4-14(19(16)32-2)20-26-9-13(23)10-27-20/h3-5,8-12H,6-7H2,1-2H3,(H,24,31)(H2,25,28,29,30)/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRMAVGRWHNAIG-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN=C(C=C1NC2=CC=CC(=C2OC)C3=NC=C(C=N3)F)NC(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)C1=CN=C(C=C1NC2=CC=CC(=C2OC)C3=NC=C(C=N3)F)NC(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1771691-34-9 | |

| Record name | BMS-986202 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1771691349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-986202 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2Q5XQZ64C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3,5-dimethyltriazol-4-yl)-12-methyl-8-[(S)-oxan-4-yl(phenyl)methyl]-3,8,12,13-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,10,13,15-heptaene](/img/structure/B8144571.png)

![N-[2-[2-(dimethylamino)ethyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B8144576.png)

![N,N-dimethyl-2-[4-(2-methylphenyl)-2-oxochromen-7-yl]oxypropanamide](/img/structure/B8144605.png)

![3-(3-(9H-Carbazol-9-yl)phenyl)benzofuro[2,3-b]pyridine](/img/structure/B8144620.png)

![4-[2,4,5-tris(4-formylphenyl)-3,6-dimethylphenyl]benzaldehyde](/img/structure/B8144651.png)

![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde](/img/structure/B8144655.png)